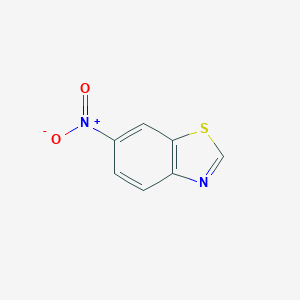
6-Nitrobenzothiazole
Vue d'ensemble
Description
6-Nitrobenzothiazole is an organic compound with the molecular formula C7H4N2O2S It is a derivative of benzothiazole, characterized by the presence of a nitro group at the sixth position of the benzothiazole ring
Applications De Recherche Scientifique
6-Nitrobenzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various substituted benzothiazoles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-Nitrobenzothiazole is Acetylcholinesterase (AChE) . AChE is an important enzyme that plays a crucial role in neurodegenerative disorders. It is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, thereby terminating cholinergic neurotransmission .
Mode of Action
This compound-derived hydrazones have been evaluated as inhibitors of AChE . These compounds interact with AChE and inhibit its activity, with IC50 values in the nanomolar to micromolar range . The inhibition of AChE by these compounds is of a mixed type and reversible . The interaction between the compound and AChE is stabilized by cumulative effects of hydrogen bonding and π – π interactions .
Biochemical Pathways
It is known that the compound’s action on ache can influence cholinergic neurotransmission . By inhibiting AChE, this compound can potentially increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling .
Pharmacokinetics
In silico molecular and admet properties of the synthesized compounds have been predicted to explore their drug likeness for potential oral use as antineurodegenerative agents .
Result of Action
The inhibition of AChE by this compound can lead to an increase in the concentration of acetylcholine, which may have therapeutic benefits in conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease . Furthermore, some derivatives of this compound have shown antioxidant activity higher than ascorbic acid in in vitro DPPH radical scavenging assays .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that the synthesis of this compound derivatives has been carried out in the context of green synthesis, which aims to reduce the environmental impact of chemical processes .
Analyse Biochimique
Biochemical Properties
6-Nitrobenzothiazole has been used in the preparation of 4-amino-3-sulfanylbenzonitrile and 2-amino-5-nitrobenzothiole, via alkaline hydrolysis
Cellular Effects
These compounds inhibited AChE with IC50 values in the nanomolar to micromolar range .
Molecular Mechanism
2-amino-6-nitrobenzothiazole-derived hydrazones have been found to inhibit AChE, suggesting that they may interact with the enzyme at the molecular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Nitrobenzothiazole can be synthesized through the nitration of benzothiazole. The nitration process typically involves the reaction of benzothiazole with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps, such as recrystallization, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Nitrobenzothiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: Under alkaline conditions, this compound can undergo hydrolysis to form corresponding amines and thiols.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Hydrolysis Conditions: Alkaline solutions, such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Reduction: 6-Aminobenzothiazole.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Hydrolysis: Amines and thiols derived from the benzothiazole ring.
Comparaison Avec Des Composés Similaires
- 2-Amino-6-nitrobenzothiazole
- 6-Aminobenzothiazole
- 2-Mercaptobenzothiazole
Comparison: 6-Nitrobenzothiazole is unique due to the presence of the nitro group at the sixth position, which imparts distinct chemical reactivity and biological activity. Compared to its amino and mercapto derivatives, this compound exhibits different reactivity patterns and potential applications. For example, while 6-aminobenzothiazole is more commonly used in medicinal chemistry, this compound is often explored for its antimicrobial properties.
Propriétés
IUPAC Name |
6-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUFBCVWKTWKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183636 | |
| Record name | 6-Nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-06-5 | |
| Record name | 6-Nitrobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitrobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2942-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitrobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITROBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC88LFV9C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

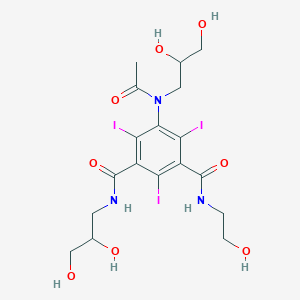
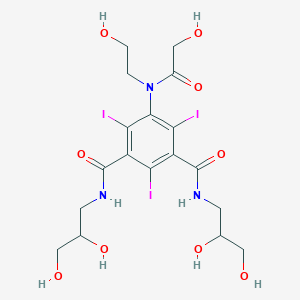


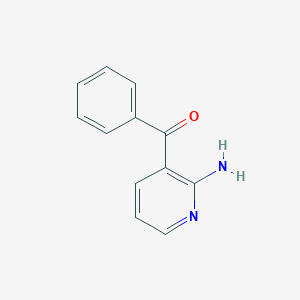
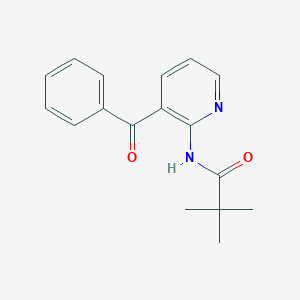
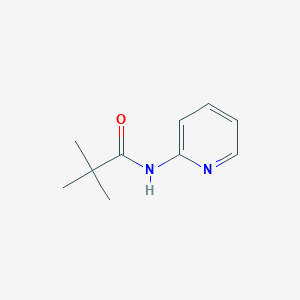
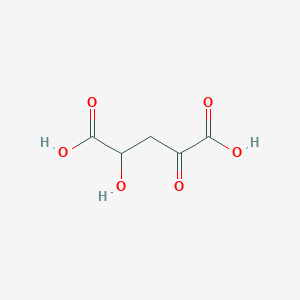
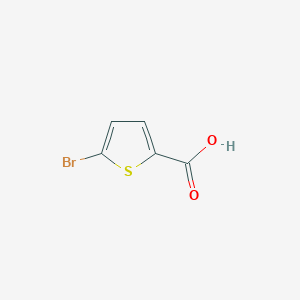

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

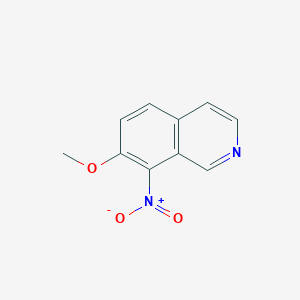
![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)
